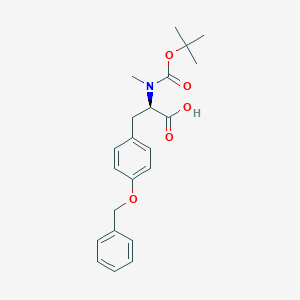

Boc-D-MeTyr(Bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRGORPOYPIJC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-D-MeTyr(Bzl)-OH chemical properties

An In-Depth Technical Guide to Nα-Boc-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH): Properties, Protocols, and Strategic Applications

Introduction

Nα-Boc-N-methyl-O-benzyl-D-tyrosine, hereafter referred to as this compound, is a highly specialized amino acid derivative crucial for the synthesis of advanced peptides. Its unique structural features—the D-chiral center, the N-methylated amide bond, and the classic Boc/Benzyl protection scheme—provide peptide chemists with a powerful tool to design peptides with enhanced proteolytic stability, constrained conformations, and modulated biological activity. The incorporation of an N-methyl group prevents hydrogen bond donation from the amide nitrogen, disrupting secondary structures like α-helices and β-sheets while increasing resistance to enzymatic degradation. The D-configuration further enhances stability against common proteases.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, providing field-proven insights into the application of this versatile building block.

Core Chemical and Physical Properties

The successful application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent choice, and handling procedures, ensuring both experimental success and laboratory safety.

Structural and General Data

This compound is a crystalline solid, typically appearing as a white to beige powder. Its structure is foundational to its function, incorporating temporary (Boc) and semi-permanent (Bzl) protecting groups on a D-tyrosine scaffold that has been modified by N-methylation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 138774-98-8 | [1][2][3] |

| Molecular Formula | C₂₂H₂₇NO₅ | [2][4][5] |

| Molecular Weight | 385.45 g/mol | [5] |

| Appearance | Crystalline, beige powder | |

| Purity | ≥95% - ≥98.0% (HPLC) | [2] |

| Storage | Store in freezer; keep container tightly closed |[1][4] |

Solubility and Handling

A common challenge encountered in the laboratory is the dissolution of protected amino acids. The solubility of this compound in dimethylformamide (DMF), a standard solvent for peptide synthesis, can be limited.[6]

-

Expert Insight: Incomplete dissolution is often due to the high concentration, the crystalline nature of the solid, or the presence of moisture in the solvent.[6] Using high-purity, anhydrous DMF is critical. To facilitate dissolution, physical methods such as gentle sonication, vigorous vortexing, or warming the mixture slightly can be employed.[6] However, prolonged heating should be avoided to prevent potential degradation.

Stability and Storage

This compound is stable under recommended storage conditions.[4] For long-term integrity, it should be stored in a freezer (-20°C to 0°C) in a tightly sealed container to prevent moisture absorption.[1][4] It should be kept away from strong oxidizing agents and sources of heat.[4]

The Boc/Bzl Protection Strategy: A Technical Overview

The utility of this compound is rooted in the Boc/Bzl strategy, a classic approach in solid-phase peptide synthesis (SPPS).[7] This strategy relies on the differential acid lability of the protecting groups to achieve selective deprotection and chain elongation.[8]

-

Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group masks the alpha-amino function. It is designed to be labile to moderate acids, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][9] This allows for its removal at each cycle of peptide synthesis without disturbing the more robust side-chain protecting groups.

-

O-Benzyl Group (Semi-Permanent Protection): The benzyl (Bzl) ether protects the phenolic hydroxyl group of the tyrosine side chain. It is significantly more stable to acid than the Boc group and requires strong acids, such as anhydrous hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for cleavage.[8][10] This cleavage is typically performed only once, at the final step of the synthesis, to liberate the completed peptide from the solid support and remove all side-chain protection.

Caption: Differential Lability in the Boc/Bzl Strategy.

Analytical Characterization: Ensuring Quality and Integrity

Rigorous analytical validation is non-negotiable in peptide synthesis. For a starting material like this compound, confirming its identity and purity is a self-validating step that prevents the introduction of impurities into the final peptide product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of this compound.[11] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.

-

Trustworthiness through Validation: This analysis provides a quantitative measure of purity, typically reported as a percentage of the total peak area.[11] Commercial suppliers often guarantee a purity of ≥98%. Running this analysis in-house before use validates the quality of the reagent and ensures that no significant degradation has occurred during storage.

Protocol: General Purity Assessment by RP-HPLC

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.

-

Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

-

Detection: Monitor UV absorbance at 210 nm or 280 nm.

-

Analysis: Integrate the peak areas to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC confirms purity, NMR spectroscopy confirms the chemical structure.[11] ¹H NMR provides a detailed fingerprint of the molecule.

-

Expected ¹H NMR Signals:

-

A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

A singlet around 2.8-3.0 ppm for the three protons of the N-methyl group.

-

Multiplets in the aromatic region (6.8-7.5 ppm) for the protons of the tyrosine and benzyl rings.

-

A singlet around 5.0 ppm for the two benzylic protons (O-CH₂-Ph).

-

Signals corresponding to the α- and β-protons of the amino acid backbone.

-

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the common manipulations of this compound in a solution-phase context. The principles are directly translatable to solid-phase synthesis.

Protocol: Nα-Boc Group Deprotection

This procedure details the selective removal of the temporary Boc protecting group.

Caption: Workflow for Nα-Boc Deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

-

TFA Addition: Add a solution of 25-50% TFA in DCM dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12] To ensure complete removal of residual acid, co-evaporate with DCM two to three times.[12]

-

Precipitation: Add cold diethyl ether to the resulting oil or solid to precipitate the trifluoroacetate salt of the deprotected amine.[12]

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether to remove any non-polar side products, and dry under vacuum. The resulting amine salt is typically used directly in the next coupling step after neutralization.[12]

Protocol: Side-Chain Benzyl Group Deprotection

This protocol describes the cleavage of the benzyl ether using catalytic hydrogenation, a common method in solution-phase synthesis.

Materials:

-

Bzl-protected peptide

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen source (e.g., H₂ gas balloon or formic acid)

-

Celite

Procedure:

-

Dissolution: Dissolve the Bzl-protected peptide in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide) under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents the catalyst from reacting with oxygen and is a critical safety measure as Pd/C can be pyrophoric.

-

Hydrogenation: Introduce the hydrogen source. This can be a balloon of hydrogen gas or the addition of a hydrogen donor like formic acid.[12]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.[12]

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst.[12] Expert Insight: It is imperative to ensure all palladium is removed, as residual heavy metals can interfere with subsequent reactions and biological assays.

-

Workup: Remove the solvent under reduced pressure to yield the deprotected peptide.

Safety and Handling

While one safety data sheet does not classify this compound as hazardous under US OSHA standards, others for similar compounds indicate potential risks.[1][13] Prudent laboratory practice dictates treating it with appropriate care.

-

Potential Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

-

Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a local exhaust ventilation system or fume hood is recommended.[4]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

Conclusion

This compound is more than a standard reagent; it is a strategic building block for designing peptides with tailored properties. Its N-methylated backbone and D-configuration offer a direct route to creating analogues of bioactive peptides with enhanced stability and unique pharmacology. A thorough understanding of its chemical properties, the rationale behind the Boc/Bzl protection strategy, and mastery of the associated deprotection and coupling protocols are essential for leveraging its full potential in research and drug discovery.

References

- MSDS - Safety Data Sheet. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXEdu872ISF-zLDGDcbfeyjgiIWVOD1NjvPEyrR8QDWcvdoOD2FFg29frV5PWPfMbyHGJL4VWyTPSS8RhpE3N0YoOSX7Qvr2tuz1JthZ1wUFnrMkykLa4f958wBDO8lVlbavo6TLNDBKgOEg0KUthGod7EjB6Z80L6KAi1wGc=]

- Boc-Tyr(Bzl)-OH ≥ 99.0 T 2130-96-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZh6M2gpm_2fzmQSNwkAb-XoyHTT662vdzkv2DOIecO8dbqhTfHw6bbAsoN1b4BJeHd5_KHgyM2fMXCZ9wq3wfME-gGiUm7IgP_w-0_JBTpYIPlCJ835u6Zpyk8YEtgbllXDhUXk55zCGrsZlbJJ653ru]

- Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVveigfz0F4iOUCBcfOK5Xqy9xgI1PVJDj4tS2-PmOlGYT9n9KkOHA7M9iE8AHqPsdVSP5QbPNygXj-7DCvV8mmrVE5LVbHpk5KbN-u5hvKGZ1NrnAXOIbgzqHOWzZ7PhpfW9GCIdkXkAGAku28hZ9VU4zucyvwUN-r0zT-Yob3QvUZwhqAA0cQVeG4xGz2dgxv5YVqmp1gbtdZCljSBt9eojhCbA_cqvrvJUbdIKfcs74]

- Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcWihmPKdlQRMER0BDQ2XyGsF3u8UXLMP54DlkFYYAksF2-DT39PDwMff6ScFQqOoOb-1RY48r_wn9AiaNjmTbXyLcgnKGkhp0Qaam2ubF_Fi2JMB460eZyPEdfS3hBn12fwGgLSmhLej_OtYJE8edP18NQCt2hv7BaCkNOrZw6wPl0mh5PGMNrcDNiW6kSp807ArU-_sDO3G2B55urU0U9IpG9LIkI0BX]

- Boc / Bzl Solid Phase Synthesis. Sunresin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUBsXT5uN-nZRIOYml0tkNPBja_ZaIRI4T6yDPJXMJypvQLFRJ0dgAelNeODzsEuCIo-v-8nTtE-3dbKgk_sFosQxoBKI-acezx5XNf3gp4tq6A5PAm0JDWNxhgViub_7ZDsNTwXAeZMuUdS_b]

- Boc-MeTyr-OH | C15H21NO5 | CID 7019889. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP7XRskuYYMhxIFNC1uorNlM6S180UHyB23B9dCPpdRdyZpYvdvY3dhXB0IdhVncQQpeb50NajtFqyvaCFjbNSgP7Eio-Ubb9QxIq_nrYaRTaJGE4NvjsO_vLQgWcaevzOVOYG-16fq5t-PcoIK7FHYg==]

- SAFETY DATA SHEET - N-Boc-N-methyl-O-benzyl-D-tyrosine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWajgBuyENn8zrBkW4cuC6xokrWbhKN1KgDJCO8tVRl7DyK71-XasccwoAeStZ103sVnzHhvRuu_jpv9hl6x463eWOrLup99G59tP2Zy3Jh0JvdxK-0yw-oU6uXv2FKiPHrnFVlil3_eAgp5zcOOmH5RCG8TbbGgP02O-MGZy-p43GABLLd5kSJLZNWV_vfI7ndef96nBKslo_OhHfzNJymSI4MuvvSv3owkpiD9OYrVVoxNwuwMzj4HE0MNqw64F3L2sp5WAbagRhqcr780QHK87x5bgWA==]

- Boc-MeThr(Bzl)-OH | C17H25NO5 | CID 7019524. PubChem, National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjgUb7QSqQcSqa83jG1bcYklqFXJERm-3_mTWQ9F_wVD85icySw4JcVmh0btGpbt-kL_pt2DuaCES1dRZ168Dt-rxwXNQIu3iD18Kzx6nlAXnS-lY8QvWrZqzRMyKPWtTEybHTlQxGojkVuIqd8VT3m7nzHIZS]

- Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX2cUg2YL_X_Sf2Cdlq7VHCy3bL1_xCELPxcwh_5ewZYUiRWV--rOycnWrNXxQ7mogRIkoeoonod0kQiMyA_yar-kXlOcdqI2t7qRr6TEE5NNG4oHmIBiPnPQmsN6iej_v8DnnJc4fVJ8oAeDppR3KAfbHMTPD]

- Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHGN-JoKwGaSTM_-OrsmDaD3Thp1TdrR3M_Zo8ke24CuiPfcROYOFj17YJNWqkidP988S1lCCioas5qihTIidA0p9CVARWhvTfsyN6v08ohlXl-dgaMqsb9bNha9BkgGiqa26a3YqIfB7tpAZkloORZ_4PeVUwNFe9tvn8piTloA8_TgN6qTQS9kJhBu9IhPv-65X-qvzKfF07E1h8Y70oBQSzESZl1U2FSOnXG75aF-8=]

- The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKd-vL-3Y6fWs0L2eila2PHfiUEXVU7GueGXkDBOLDZ5JZF9yQD8fX7eWVl9UQbx4VuMjtfLuus8Q6UTgTPAPWfPfZr5JUHSMnv0AFnQ_NkVROaFEJVy_oXTDDiu1AKGCr4L2M1m4fjdhhNWlwWZtDQNnoI4MeIO4ibEG-SmmDYnDgbleJlJNK6M97LK4RX-Ny9H4sWhedImimbDKwUPnK0cK8T2ilOpAXQf9ZZ5msLIWLlzDVWzLp-SiZ57AhlGrY]

- Safety Data Sheet - Benzyl Alcohol. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- This compound, min 95%, 1 gram. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Amr2WH_0X-pVZ2w_jLo91chOBl4Tiz4Xq7tcE9nQxkcVc9rFZExGuDN4DNlYg09EImKE2_Z5LppytLJUb-K6OWMjxem4oDLG6Qpe01FsmdmFnyMSMVf32cULvekMoQ-e1fGY2h1uPvBnXlZBS24H7fvxS6-gkD6ca4ekpdujjPdkfNc=]

- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApD4ksSnKfxbHJ037P14ffe_qKzqyFgLXvSIc0mM1Ch11ghRZ0tFGuNZvwNqLTR2taJ3GxrxbP7ZDpyMQPgV79q4TZ98eaMZjJnC42yt-ridbsd48S_Cm8L5270MBbVfPZtUEJIJdiJ8EQJI9IKnVv9GpnQP05rpQIPap3K0ET2CMSSOOipJF260pM-5SqSGO4Z-PN2f2edL3MCzLfDMWnu5WcFw7V7ZDhnKmh1BoSsflottu0k3txQB_97O8X3Pg]

- Amino Acid Protection & Deprotection Services. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb1lJsMefa9SyDn2-GgXJh6UdX2GofvKiAc0oYnzfOPRkMa6KVS0TAqZK0UYBdFtJYnduIPrdUjRc25FDvxyp3UaVtr3KS8hb2F9CC1jIN7Sw6KsfvjMcgl9cPFlTxvDA8WGgPZxx0fv3RUXiAFeDeSRrY9acKyEM9dQJz8dkC2tnbESeStJhL5fx3FA==]

- This compound | CAS 138774-98-8. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSiC8haUC8MlelwaNUm2NyjyEYiPKApr8Em_j3kWm90FKB7YDWBHGwvAer_t8S0ec154KwshG3DiFxDKeXGYBbufEnJulrfi9n79RQW5vgnYcPcHtMeA3eWSsXFmJ6Ajk7x9i1K_pXHZqsVWiHiu3BZpg3]

- Boc-MeTyr(Bzl)-OH. Advanced ChemTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGlTcLTgxqhZMKbgpXiynzh-WO1VUkcAREQ06FYN7dXSSRWC6i8bTOsnG2Zdgn8VnE0g9ynv5YNf2XCPvyfUbJAnnKL-vhKZHnvz-sf40gp_9qlQoLJSa34-PMQ7Z3cWsNvE9qSuXAoQgJ-4f6eNv]

- Addressing solubility issues of Boc-Tyr(Bzl)-OH in DMF. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_eP0hzRas2IDVE1eQ3OENlxOUDGj5eSAZzCiLnFYg-wTGaPM-oYQreBaNJi2IixLuOCuapegjDxMd8qbwwWsSKAQOAez2YGJBbdot6VMcGO39rIx4yWXVtkN58E3wHxIkX6YGjvPvrRJWhcIs4Xlsy6p-Cgae7ErfN0Uy_djEeN8SAes8KF0XHW_pEeZvbGiShw==]

- A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLyclGSlLdfSMgCUcnx2qno0vKqiBfb6XCRfj6o2L6FJNADmAJ-g_dOL-O8PV9ZvhTMUW1A5yE24CGbIUyHVmFDlpnpmf9dWUwbVFzq56JkgIJWvNd-tISW-adXVgEQvSL2O2kKiM1hElM0LZOJ8zGWyqjv8WzqCBAw4OAP09JPI3vkYK7XbqV-E8NZyj8W0CcquIsEqddHs3Pzx8J2FZAZ2o9r9OzJTfXQgs8=]

- Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMqb3bmdaCMSuLOl_UKOqxvolYBQyl-ocURcyjcAqPOj-PAs6m7EYISJF6cPA690AFsYDM20F6nSXrPyTzl5tUjKSQSHQCxwKX7uYR_wuaj-icLtzv5XcVrRrTwE6pugc82CKToDTUV6qj5q-VeakOcQ==]

- Boc-N-Me-Tyr(Bzl)-OH ≥98.0 HPLC 64263-81-6. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.

- BOC-D-TYR(BZL)-OH synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8IDWO_wQSJTP_nnSG1Kg4cyL0NmU0QG_pbiueZxmQ3untULDEufDb7Ia1H8fCdYuY0oO9AwIaQ2ssT3NwXFfm0uojkqyiluKQIGWY2WlmhO1ZoaSYyNvG96OIdf0yxuzayuPGE1V9fodIls172FZWI9cRdHM]

- Boc-N-Me-Tyr(Bzl)-OH | Carboxylic Acids. Ambeed.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8qtMpmB2zO_oaaJWv0vfQ0I_KyeKcH7tHU15fgcfatmbTlBMmANLbK7rEKht5Cozi45Bwdo-E_NKIcIewExMV7iUTFLNWLkRGaeubDhNsL9cog94mEsdk_9ZSQ6HmZ-wOpy0mzoCvwdkc]

- A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlX247TWrAaNjWJdSFCh9h3hKJA_S9vA1OLsxkrjpVBKr9Fq_loEsbHdM672-YbavUzoKPeHDIUphE5yMfXEDBFTQKJQN5C13ZNZP4Un2PMwtsompnyH4UIjOn7x7xrQ_Du94oESOMxsmBAmYGSCYkdOYtAjTmlmIaNdynhDiYDqvrhq_FDeZOdXdK7GSv9bqquVhpiBkp99eHRe60nHZlumpUNwpoPnN7F79r3APibeP-Bmr0]

- Representative characterization of O3 Boc-PaDrAAA. (a) HPLC monitoring of the synthesis. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBYxt43ATzO3SCm-77skhyrckhUv7HUReF2sLf8sxTpuo825F5cgXMTMXsgf8zADgWXO5julc5PdbkO9BM_wV52JNr3en1IaSiGCqvm4YwEpg8oIxTi0iy-Ey_44CCEFQO_NPeTMVB80uhNLorMMlIiXAFzBRk8ySkoOmqHBCF47sqIktTrzM1MzN9ZJIxomk0Nfm8krRiYdWGu0_Jox4hnTD52XDmLsmskhfxOIuXrXuv-Nio3wP9OaLVMbLdtqchHA=]

- Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDuiS_jXQymVxz3haI6DXiXPmfdL3Zxg9ufw-xxwzcBU34zUKhbZ7xrNU3wfAoxvzSef5xpPcVbKpnHPnGZa2TsibTJikoeKqftIIMeOUFAj0OSb69f6XCdsNVb0VOEfCa]

- Boc-D-Met-OH ≥ 98.0 TLC 5241-66-7. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5e-b5NbwqQOiczA_1vnXrmiZRW_2I1y6SmvkWXl_fiHx3uGdWLAik8LgdKG9_XH-aaYqphawWfLV3vn1DZxJeg_z0uZZp-6kID23CN4tGSkNC4Fb7hrXud5tm3IIzwhVsFBXbDMnim5TA1GzdUo6QS0IP]

- Boc-D-beta-HSer(Bzl)-OH [718608-08-3]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS3Gq9Ot6gDBDVg-cjPoq-5WLMS4UR8uFB-AlgdWEZNOGXin8HXU_Z9hBcPmjKn3IZjBgO8gUVsv9wa0KTKUmwVehVKT_Gesbf1B1qeEm_YNl7jinNKvuoWe_-EC_cInH0ye-zBRmL8ydO7leC9HZEmYVmADV5MlZAWS2dCw==]

- Boc-beta-HSer(Bzl)-OH [218943-31-8]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVs66V3Pn8s0QLEwdDncWzqi8kzbY23GNGUhaW3-gLFX3dTkJ8yqm02EQM1udXrGF4d_i2iKvI1h3-aJgf7YjIRG0U-1BVvsb4ZKoLbuNMRxGiVfP6AcKeTpcObBgjT2xF4ZV8r69ycyMfkBjk1JKgOHnDS1XWr66I4s=]

Sources

- 1. fishersci.com [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-α-Boc-N-α-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH)

Introduction: The Strategic Imperative of N-Methylation in Peptide Drug Development

In the landscape of contemporary drug discovery, peptides represent a formidable class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent pharmacological liabilities, namely rapid proteolytic degradation and poor membrane permeability. N-methylation of the peptide backbone is a sophisticated and powerful strategy to systematically overcome these limitations.[1] The introduction of a methyl group on the amide nitrogen fundamentally alters the physicochemical properties of the peptide, enhancing its therapeutic potential.[1]

This technical guide provides an in-depth exploration of a key building block in this field: Boc-D-MeTyr(Bzl)-OH . As a non-canonical, protected amino acid, it serves as a valuable precursor for the synthesis of peptides with enhanced stability, conformational rigidity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its core identifiers, synthesis, and strategic application in solid-phase peptide synthesis (SPPS).

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of this compound are foundational for its effective application. The following table summarizes its key identifiers and properties.

| Identifier | Value |

| CAS Number | 138774-98-8[2] |

| Molecular Formula | C₂₂H₂₇NO₅ |

| Molecular Weight | 385.45 g/mol |

| IUPAC Name | (2R)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid |

| Synonyms | N-Boc-N-methyl-O-benzyl-D-tyrosine, N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-O-benzyl-D-tyrosine |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C[3] |

The Rationale Behind N-Methylation: A Mechanistic Perspective

The strategic incorporation of an N-methyl group, as in this compound, imparts several advantageous characteristics to a peptide therapeutic. Understanding the causality behind these improvements is crucial for rational peptide design.

-

Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, effectively "shielding" the adjacent peptide bond from proteolytic cleavage. This steric hindrance extends the in-vivo half-life of the peptide therapeutic.

-

Improved Membrane Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes. This is due to two primary factors:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's hydrophobicity, favoring its partitioning into and diffusion across the lipid bilayer of cell membranes.

-

Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules. This lowers the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic cell membrane.

-

-

Conformational Control: N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond. This can lock a peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity. The N-methyl group can also favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking protein turns or achieving optimal receptor engagement.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process requiring careful control of protecting group chemistry. The following protocol outlines a general and effective approach.

Diagrammatic Overview of Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Protection of the α-Amino Group (Boc Protection)

-

Dissolve D-tyrosine in a mixture of dioxane and water (1:1).

-

Add potassium carbonate (K₂CO₃) to the solution and cool to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add water and acidify with a saturated solution of potassium bisulfate (KHSO₄) to pH 4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield Boc-D-Tyr-OH.

Step 2: Protection of the Phenolic Hydroxyl Group (Benzylation)

-

Dissolve the Boc-D-Tyr-OH from Step 1 in a mixture of dioxane and DMF (1:1).[4]

-

Add sodium bicarbonate (NaHCO₃) and benzyl bromide.[4]

-

Stir the reaction mixture overnight at 90°C.[4]

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with brine and water.

-

Dry the organic layer and evaporate the solvent to yield Boc-D-Tyr(Bzl)-OH.

Step 3: N-Methylation of the Boc-Protected Amine

-

In a dry round-bottom flask under an argon atmosphere, dissolve the Boc-D-Tyr(Bzl)-OH from Step 2 in dry tetrahydrofuran (THF).[5]

-

Add iodomethane (CH₃I) to the solution.[5]

-

Cool the mixture in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Vigorous bubbling will occur.[5]

-

After the addition is complete, remove the ice bath and stir the reaction overnight at room temperature.

-

Quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol, followed by water.

-

Reduce the volume of the solvent under reduced pressure.

-

Acidify the aqueous residue and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for the synthesis of N-methylated peptides using the Boc/Bzl strategy. The incorporation of this sterically hindered amino acid requires optimized coupling conditions.

Diagrammatic Overview of SPPS Incorporation

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocol for SPPS

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM).

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[6]

-

Wash the resin thoroughly with DCM to remove residual acid.[6]

3. Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Wash the resin with DCM.

4. Coupling of this compound:

-

Rationale: Due to the steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. More potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended.

-

Procedure:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 5 minutes.[7]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[6]

-

5. Monitoring the Coupling Reaction:

-

Rationale: The standard ninhydrin (Kaiser) test will give a false negative result with the secondary amine of the N-methylated residue. The bromophenol blue test is a reliable alternative.

-

Procedure (Bromophenol Blue Test):

-

Take a small sample of the resin and wash it with methanol.

-

Add a few drops of a bromophenol blue solution in DMF.

-

A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, requiring a second coupling.[7]

-

6. Capping (Optional):

-

If the coupling is incomplete, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.

7. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the D-tyrosine) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]

-

Handling: Avoid creating dust. Use in a well-ventilated area.[8][9]

-

Storage: Store in a tightly sealed container in a freezer.[8]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[9]

Conclusion

This compound is a specialized chemical tool of significant value to the field of peptide chemistry and drug development. Its N-methylated and D-amino acid configuration offers a dual strategy for enhancing the pharmacological properties of peptide therapeutics. A thorough understanding of its synthesis, properties, and application in solid-phase peptide synthesis, as detailed in this guide, empowers researchers to rationally design and construct next-generation peptide-based drugs with improved stability, bioavailability, and efficacy.

References

- Benchchem. (n.d.). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.

- Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH ≥99.0% (T).

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-MeTyr(Bzl)-OH.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.

- Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids.

- Millán, C., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: N-Boc-N-methyl-O-benzyl-D-tyrosine.

- PubChem. (n.d.). Boc-D-tyr(2,6-CL2-bzl)-OH.

- PubChem. (n.d.). Boc-MeTyr-OH.

- PubChem. (n.d.). Boc-MeThr(Bzl)-OH.

- AAPPTec. (n.d.). Boc-MeTyr(Bzl)-OH [64263-81-6].

- Fisher Scientific. (2015, March 19). Safety Data Sheet: Benzyl Alcohol.

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from The Royal Society of Chemistry website.

- Benchchem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.

- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

- AAPPTec. (n.d.). SYNTHESIS NOTES.

- American Elements. (n.d.). Boc-MeTyr-OH.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. Boc-Tyr(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH in Peptide Drug Design

This guide provides an in-depth technical analysis of Boc-D-MeTyr(Bzl)-OH, a cornerstone building block in modern peptide synthesis. We will deconstruct its molecular architecture to understand how each component—the Boc and Bzl protecting groups, the D-chiral center, and N-methylation—contributes mechanistically to the final peptide's stability, conformation, and biological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to overcome the inherent pharmacological limitations of native peptides.

Part 1: Deconstructing the Building Block: Anatomy of this compound

The efficacy of this compound in peptide design stems from the distinct functions of its constituent parts. Each modification is a deliberate chemical choice aimed at controlling the synthesis process and engineering specific properties into the final peptide.

-

Boc (tert-Butyloxycarbonyl) Group: This is a temporary protecting group for the α-amino terminus. Its critical feature is its acid lability; it is selectively removed with moderate acids like trifluoroacetic acid (TFA) during each synthesis cycle, exposing the amine for the next coupling reaction. This allows for the stepwise, controlled assembly of the peptide chain.[1][2][3]

-

D-Configuration: Natural amino acids exist in the L-configuration. The use of a D-amino acid is a powerful strategy to enhance metabolic stability.[4][5] Endogenous proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[6][7] The D-configuration at the alpha-carbon provides steric hindrance that prevents the peptide from fitting into the active site of these enzymes, dramatically increasing its resistance to proteolysis.[4][6][8]

-

N-Methylation (Me): The substitution of the amide proton with a methyl group introduces profound changes. First, it offers an additional layer of proteolytic resistance by removing the hydrogen bond donor capability of the amide nitrogen and adding steric bulk, further disrupting enzyme recognition.[9][10][11] Second, it severely restricts the conformational freedom of the peptide backbone by constraining the rotation around the phi (Φ) and psi (Ψ) dihedral angles.[12] This "locking" of the backbone can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target receptor and potentially leading to a significant increase in affinity and selectivity.[9][12]

-

Bzl (Benzyl) Group: This is a "permanent" protecting group for the nucleophilic phenolic hydroxyl group on the tyrosine side chain.[13] Unlike the Boc group, the benzyl ether linkage is stable to the repeated TFA treatments used during synthesis.[3][13] Its purpose is to prevent unwanted side reactions, such as O-acylation, during the peptide coupling steps.[13][14] The Bzl group is typically removed only during the final cleavage step from the resin, using a very strong acid like anhydrous hydrogen fluoride (HF).[2][15]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Part 2: The Mechanistic Impact on Final Peptide Properties

The incorporation of this compound is not merely a substitution but a strategic intervention to engineer a superior therapeutic candidate. The resulting modifications synergistically enhance the peptide's pharmacological profile.

Enhanced Proteolytic Resistance

The primary hurdle for peptide therapeutics is their rapid degradation in vivo by proteases. The dual modifications of a D-chiral center and N-methylation in a single residue create a formidable defense.

-

Causality of D-Isomer: Proteases have evolved chiral active sites that specifically recognize the L-conformation of amino acid residues. Introducing a D-amino acid disrupts this lock-and-key recognition, rendering the adjacent peptide bonds resistant to cleavage.[4][6][8]

-

Causality of N-Methylation: Many proteases, such as serine proteases, rely on hydrogen bonding with the amide backbone to stabilize the peptide substrate in the active site for hydrolysis. N-methylation removes the amide proton, eliminating this crucial hydrogen-bond donor site and sterically hindering the approach of the enzyme.[9][10][11]

The combination of these two features at the same residue results in a local structure that is exceptionally resistant to enzymatic degradation, significantly prolonging the peptide's circulating half-life.

Caption: Mechanism of protease resistance.

Modulation of Conformation and Receptor Affinity

While stability is crucial, the ultimate function of a therapeutic peptide depends on its ability to bind its target receptor with high affinity and selectivity. The conformational constraints imposed by the D-N-methylated residue play a key role here.

-

Reduced Flexibility: Native peptides are often highly flexible, existing as an ensemble of conformations in solution. Only a fraction of these conformers may be the "bioactive" one.

-

Pre-organization: N-methylation restricts the available Ramachandran space, forcing the peptide backbone into a more defined structure.[12] While a D-amino acid can disrupt canonical secondary structures like α-helices, it often promotes the formation of specific turn structures, which are critical for receptor recognition motifs.

-

Enhanced Affinity: By locking the peptide into a conformation that more closely resembles the receptor-bound state, the entropic cost of binding is lowered.[9] This can translate directly to higher binding affinity (a lower Kd value) and improved biological potency.

| Feature | Mechanistic Impact on Peptide | Consequence for Drug Development |

| D-Configuration | Disrupts protease recognition sites; can induce specific turn conformations. | Increases in vivo half-life; may alter receptor binding profile.[4][8][16] |

| N-Methylation | Eliminates H-bond donor site; restricts backbone flexibility (Φ/Ψ angles). | Increases proteolytic stability; "locks" bioactive conformation, potentially increasing receptor affinity and selectivity.[9][11][12][17] |

| Combined Effect | Creates a highly stable and conformationally constrained local structure. | Synergistic enhancement of stability and potential for significant gains in potency and target selectivity. |

Part 3: Experimental Workflow and Protocols

The successful incorporation of this compound relies on a robust Solid-Phase Peptide Synthesis (SPPS) protocol. The Boc/Bzl strategy is particularly well-suited for this, as the protecting groups are designed for orthogonal cleavage conditions.[3][15]

Step-by-Step Boc-SPPS Cycle

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling steps. The following is a generalized protocol for a manual synthesis.

1. Resin Preparation:

-

Select an appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[18]

-

Swell the resin in Dichloromethane (DCM) for 30-60 minutes in the reaction vessel.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[1][2]

-

Agitate for 20-30 minutes at room temperature. This cleaves the Boc group, leaving a protonated N-terminal amine (TFA salt).

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (1x), followed by DCM (3x) to remove residual acid.

3. Neutralization:

-

Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the N-terminal amine TFA salt to a free amine.

-

Drain the DIEA solution and wash the resin thoroughly with DCM (3x) to remove excess base.

4. Amino Acid Coupling:

-

Dissolve 3-4 equivalents of the incoming Boc-amino acid and an activating agent (e.g., HBTU/HOBt) in N,N-Dimethylformamide (DMF).

-

Add 6-8 equivalents of a base (DIEA) to the activation mixture and allow to pre-activate for 1-2 minutes.

-

For this compound: Due to steric hindrance, coupling can be slower. Using a potent activating agent like HATU is recommended, and the coupling time may need to be extended (e.g., 2-4 hours).[11] A coupling test (e.g., Kaiser test) should be performed to ensure completion.

-

Add the activated amino acid solution to the resin and agitate for the required duration.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

-

Once the sequence is complete, dry the peptidyl-resin under vacuum.

-

Treat the resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF), with scavengers like anisole or p-cresol. This step simultaneously cleaves the peptide from the resin and removes the Bzl side-chain protecting group.[2][19]

-

Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.[20]

-

After cleavage, the crude peptide is precipitated with cold ether, collected, and dried before purification by HPLC.

Caption: Boc-SPPS workflow for peptide synthesis.

Conclusion

This compound is a powerful and versatile building block for peptide drug development. Its carefully designed chemical modifications provide a multi-pronged mechanism of action to systematically address the core challenges of peptide therapeutics. The D-configuration and N-methylation work in concert to confer exceptional proteolytic stability, while the conformational rigidity imposed by N-methylation can be leveraged to enhance receptor binding affinity and selectivity. When integrated using the robust Boc/Bzl SPPS strategy, this non-canonical amino acid enables the creation of peptide leads with significantly improved pharmacological properties, paving the way for the development of next-generation therapeutics.

References

-

Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

-

Should My Peptide Be Methylated?. LifeTein. [Link]

-

Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Wiley Online Library. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

-

N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]

-

D-amino acid peptides. LifeTein. [Link]

-

N-Methylated Amino Acids. Merck Millipore. [Link]

-

How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. ACS Publications. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

-

D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health (NIH). [Link]

-

Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

-

A photolabile protecting group for the phenolic hydroxyl function of tyrosine. PubMed. [Link]

-

Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. PubMed. [Link]

-

D-amino acids – Knowledge and References. Taylor & Francis. [Link]

-

Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed. [Link]

- Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

-

Exploring the Chemical Properties and Handling of Benzyl Tyrosine Tosylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec Peptides. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]

-

Boc-MeTyr-OH. PubChem. [Link]

-

Boc-MeThr(Bzl)-OH. PubChem. [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. CSH Protocols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. lifetein.com [lifetein.com]

- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifetein.com [lifetein.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH in Modern Drug Discovery: Application Notes and Protocols

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, offering a powerful toolkit to modulate the stability, bioavailability, and receptor-binding properties of peptide-based drug candidates. This comprehensive guide focuses on the application of N-α-tert-butyloxycarbonyl-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH), a uniquely modified amino acid derivative that imparts significant advantages in the design of next-generation therapeutics. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and present methods for the subsequent analysis and characterization of the resulting peptides. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound to overcome the inherent limitations of natural peptides.

Introduction: The Rationale for Modified Amino Acids in Peptide Therapeutics

Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1] The incorporation of modified amino acids, such as D-amino acids and N-methylated residues, offers a robust strategy to mitigate these challenges.

-

The Advantage of D-Amino Acids: The substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide backbone resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[2][3] This increased enzymatic stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[4]

-

The Impact of N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone confers several key benefits.[5] N-methylation can enhance metabolic stability by sterically shielding the adjacent peptide bond from enzymatic attack.[6] Furthermore, it can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity and increasing its lipophilicity.[5][7] From a structural standpoint, N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[8]

This compound synergistically combines these advantages, making it a valuable building block in the synthesis of peptide analogs with improved drug-like properties. Its application is particularly notable in the development of opioid receptor modulators, where fine-tuning of receptor affinity and selectivity is crucial.

Core Applications of this compound in Drug Discovery

The unique structural features of this compound make it particularly well-suited for addressing specific challenges in peptide drug design.

Enhancing Proteolytic Stability and Bioavailability

A primary application of incorporating this compound is to significantly increase the resistance of a peptide to enzymatic degradation.[5] The D-configuration of the alpha-carbon and the N-methyl group on the backbone amide create a formidable barrier to protease recognition and cleavage.[1] This enhanced stability is crucial for developing peptides that can be administered via routes other than injection, as it increases the likelihood of the peptide surviving the harsh enzymatic environment of the gastrointestinal tract.

Modulating Receptor Binding and Selectivity

The conformational constraints imposed by N-methylation can have a profound impact on how a peptide interacts with its biological target.[5] By locking the peptide backbone into a more rigid conformation, N-methylation can pre-organize the key pharmacophoric groups for optimal interaction with the receptor binding pocket. This can lead to a significant increase in binding affinity. Conversely, the steric bulk of the methyl group can also be used to disrupt binding to off-target receptors, thereby improving the selectivity profile of the drug candidate.

A prime example of this application is in the synthesis of analogs of dermorphin , a naturally occurring opioid peptide with high affinity and selectivity for the μ-opioid receptor.[9][10] Modifications at the tyrosine residue are known to significantly influence the pharmacological profile of these analogs.[11][12] The incorporation of a D-MeTyr residue can lead to analogs with altered potency and receptor selectivity profiles.[13][14]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following protocols are based on the well-established Boc/Bzl strategy for SPPS.[15] This method utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[16]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | Peptide Synthesis Grade | Aapptec, Advanced ChemTech |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade | ChemPep |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Sigma-Aldrich |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized Gas Supplier |

| Anisole | Reagent Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

Workflow for Boc-SPPS

The overall workflow for the manual solid-phase synthesis of a peptide incorporating this compound is depicted below.

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol outlines the manual synthesis of a peptide on a 0.5 mmol scale. Adjust volumes accordingly for different synthesis scales.

Step 1: Resin Preparation and Swelling

-

Place 0.5 g of Merrifield resin (assuming a substitution of 1.0 mmol/g) into a peptide synthesis vessel.

-

Add 10 mL of DCM to the resin and gently agitate for 30 minutes to swell the resin.

-

Drain the DCM.

Step 2: Boc Deprotection

-

Add 10 mL of a 50% (v/v) solution of TFA in DCM to the swollen resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh 10 mL portion of 50% TFA in DCM and agitate for 30 minutes.[17]

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL) to remove residual acid.

Step 3: Neutralization

-

Add 10 mL of a 10% (v/v) solution of DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

Step 4: Coupling of this compound Due to the steric hindrance of N-methylated amino acids, a pre-activation step is highly recommended to ensure efficient coupling.[18]

-

In a separate vial, dissolve this compound (3 equivalents, 1.5 mmol, 578 mg) and HOBt (3 equivalents, 1.5 mmol, 203 mg) in a minimal amount of DMF (approx. 5 mL).

-

Add DIC (3 equivalents, 1.5 mmol, 235 µL) to the amino acid solution and allow the mixture to pre-activate for 15-20 minutes at room temperature.

-

Add the pre-activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[19] For N-methylated amino acids, the Kaiser test is not applicable. In this case, a small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling, or a longer coupling time can be empirically used.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Peptide Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Side-Chain Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

Thoroughly dry the peptide-resin under vacuum.

-

Transfer the dried resin to the reaction vessel of the HF apparatus.

-

Add a scavenger cocktail to the vessel. A common scavenger for peptides containing tyrosine is anisole.[20] For 0.5 g of resin, use 0.5 mL of anisole.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill approximately 10 mL of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours. The benzyl ether protecting group on the tyrosine side chain is cleaved under these conditions.[21][22]

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

The remaining residue contains the crude peptide and the resin.

Peptide Precipitation and Purification

-

Triturate the residue from the HF cleavage with cold diethyl ether to precipitate the crude peptide.

-

Filter the precipitated peptide and wash with additional cold diethyl ether to remove the scavengers.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Analytical Characterization

The identity and purity of the synthesized peptide should be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment | A single major peak indicating a pure compound. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular weight should match the calculated molecular weight of the desired peptide. |

| Tandem Mass Spectrometry (MS/MS) | Sequence Confirmation | Fragmentation pattern should be consistent with the amino acid sequence of the peptide. |

Typical RP-HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5-95% B over 30 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm and 280 nm

Conclusion

This compound is a powerful and versatile building block for the synthesis of peptide-based drug candidates with enhanced pharmacological properties. The strategic incorporation of this modified amino acid can significantly improve proteolytic stability, modulate receptor binding affinity, and enhance overall bioavailability.[2][5] The detailed protocols provided in this guide, based on the robust Boc/Bzl SPPS strategy, offer a practical framework for researchers to successfully incorporate this compound into their peptide sequences. By understanding the scientific principles behind the use of such modified amino acids and adhering to rigorous synthetic and analytical procedures, the drug discovery community can continue to advance the development of novel and effective peptide therapeutics.

References

- Benchchem. The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- LifeTein. (2024-10-18). Should My Peptides Have D-Amino Acids?.

- AAPPTEC. Peptide Synthesis - FAQ.

- Benchchem. Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.

- PubMed. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine.

- Chemistry LibreTexts. (2024-09-30). 26.7: Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing.

- The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. (2026-01-05).

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.

- PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- LifeTein. (2025-09-25).

- PubMed. Synthesis and opioid activity of partial retro-inverso analogs of dermorphin.

- ResearchGate.

- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.

- PubMed. Synthesis, binding affinities and metabolic stability of dimeric dermorphin analogs modified with β3-homo-amino acids.

- MDPI.

- J&K Scientific LLC. (2025-02-08). BOC Protection and Deprotection.

- sfera - Unife. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues.

- PubMed. Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Luxembourg Bio Technologies. (2007-12-13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.

- Amino Acid Deriv

- Google Patents. EP0403600A4 - Deprotection of protected peptides.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Benchchem. The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.

- Benchchem. Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Sunresin. Boc / Bzl Solid Phase Synthesis.

- Aapptec Peptides. Boc-MeTyr(Bzl)-OH [64263-81-6].

- Advanced ChemTech. Boc-MeTyr(Bzl)-OH.

- BOC-Amino Acids.

- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.

- Sunresin Life Sciences.

- PubChem. Boc-MeThr(Bzl)-OH | C17H25NO5 | CID 7019524.

- ResearchGate. (2025-08-06). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold.

- PubMed Central. (2022-10-21). Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors.

- PubMed. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues.

- ResearchGate. (2021-03-16). Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.

- ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis.

- MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and opioid activity of partial retro-inverso analogs of dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration [mdpi.com]

- 11. Synthesis, binding affinities and metabolic stability of dimeric dermorphin analogs modified with β3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]

- 14. mdpi.com [mdpi.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]

- 21. peptide.com [peptide.com]

- 22. Benzyl Ethers [organic-chemistry.org]

Application Note & Protocols: Strategic Incorporation of Boc-D-MeTyr(Bzl)-OH into Bioactive Peptides

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the systematic modulation of pharmacological properties. This guide provides a comprehensive technical overview and detailed protocols for the use of Nα-Boc-D-N-methyl-O-benzyl-tyrosine (Boc-D-MeTyr(Bzl)-OH), a sterically hindered building block, in solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, address the unique synthetic challenges posed by its N-methylated backbone and D-configuration, and provide validated protocols for its efficient incorporation and subsequent deprotection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance peptide stability, conformational control, and bioactivity.

Introduction: The Rationale for N-Methylation and D-Configuration

The native amide backbone of peptides is a primary site for enzymatic degradation by proteases, limiting their therapeutic potential due to short in-vivo half-lives. Furthermore, the inherent flexibility of linear peptides often results in poor receptor selectivity and bioavailability. The incorporation of amino acid derivatives like this compound is a deliberate strategy to overcome these limitations.

-

N-Methylation: The substitution of the amide proton with a methyl group introduces significant steric hindrance, directly shielding the adjacent peptide bond from proteolytic cleavage. This modification also has profound conformational effects. By removing the hydrogen bond donor capability of the amide nitrogen, N-methylation restricts the available Ramachandran space, locking the peptide into specific conformations that can enhance binding affinity to a target receptor. This constrained geometry can also improve membrane permeability, a critical factor for oral bioavailability.

-

D-Configuration: The use of a D-amino acid in place of the natural L-isomer provides an alternative and highly effective strategy for increasing proteolytic stability. Most endogenous proteases are stereospecific and do not recognize or cleave peptide bonds involving D-amino acids. This modification can dramatically extend the circulating half-life of a peptide therapeutic.

-

Combined Impact: The dual modification within this compound—N-methylation and D-configuration—offers a synergistic approach to peptide optimization. The resulting residue is exceptionally resistant to enzymatic degradation and acts as a powerful tool for conformational control, making it an invaluable building block in drug discovery.

Core Synthetic Challenges & Strategic Solutions

The very features that make this compound desirable also render its incorporation into a growing peptide chain challenging. The primary obstacle is the steric hindrance presented by the N-methyl group, which significantly slows down acylation kinetics during the coupling step.

The Challenge of Slow Coupling Kinetics

Standard coupling reagents used in SPPS, such as DCC/HOBt, are often inefficient for coupling N-methylated amino acids, leading to low yields and deletion sequences. The secondary amine of the N-methylated residue is a weaker nucleophile than a primary amine, and the steric bulk impedes the approach of the activated carboxyl group.

The Solution: High-Potency Coupling Reagents

To overcome this kinetic barrier, highly efficient and reactive coupling reagents are mandatory. Urionium-based aminium salts have proven to be the gold standard for this purpose.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems. It forms a highly reactive OAt-ester intermediate.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective reagent that forms a reactive OBt-ester.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high reactivity and reduced risk of racemization.

These reagents require the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIEA) or 2,4,6-Collidine, to facilitate the reaction. Collidine is often preferred for N-methylated residues as it is less likely to cause side reactions.

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of incorporating sterically hindered amino acids. The following table summarizes typical coupling efficiencies observed for N-methylated residues.

| Coupling Reagent | Typical Coupling Time | Relative Efficiency for N-Me-AA | Key Advantages |

| DCC/HOBt | 4-12 hours | Low | Low cost |

| HBTU/DIEA | 1-2 hours | High | Well-established, reliable |

| HATU/DIEA or Collidine | 30-90 minutes | Very High | Superior for highly hindered couplings |

| PyAOP/DIEA | 30-90 minutes | Very High | Low racemization potential |

Data compiled from established peptide synthesis literature. Exact times and efficiencies are sequence-dependent.

Experimental Protocols

The following protocols are designed for manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) on a standard resin like MBHA or PAM. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Workflow Overview: Boc-SPPS Cycle

The overall workflow for incorporating any amino acid using the Boc strategy follows a cyclical process.

Caption: Standard Boc-SPPS Cycle Workflow.

Protocol: Incorporation of this compound

This protocol assumes the synthesis is proceeding on 0.1 mmol of resin. Adjust volumes accordingly.

Reagents:

-

This compound

-

HATU

-

2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Pre-activation Solution Preparation:

-

In a separate vessel, dissolve 3 equivalents of this compound (0.3 mmol) and 2.95 equivalents of HATU (0.295 mmol) in 2 mL of DMF.

-

Add 6 equivalents of 2,4,6-Collidine (0.6 mmol).

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Resin Preparation:

-

Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed (using 25-50% TFA in DCM) and the resin has been thoroughly washed and neutralized.

-

-

Coupling Reaction:

-

Add the pre-activated solution from Step 1 to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended coupling time is critical to ensure the reaction goes to completion due to steric hindrance.

-

-

Monitoring the Coupling:

-

After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test.

-

Expected Result: The Kaiser test should be negative (beads remain colorless or yellow), indicating the absence of free primary amines. Note: The Kaiser test will not work for the N-methylated residue itself, but it confirms the complete consumption of the preceding primary amine. For confirmation of N-methyl coupling, alternative tests like the chloranil test may be used.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3x)

-

DCM (3x)

-

DMF (3x)

-

-

-

Proceed to the Next Cycle: The resin is now ready for the deprotection of the Boc group on the newly added D-MeTyr(Bzl) residue and the coupling of the subsequent amino acid.

Protocol: Final Cleavage and Deprotection

This step removes the completed peptide from the resin support and simultaneously removes all side-chain protecting groups, including the Benzyl (Bzl) ether from the tyrosine residue.

WARNING: This procedure uses Hydrofluoric acid (HF), which is extremely corrosive, toxic, and requires specialized equipment (Teflon HF apparatus) and extensive safety precautions. This should only be performed by trained personnel in a properly ventilated fume hood. An alternative, though sometimes less effective for Bzl removal, is Trifluoromethanesulfonic acid (TFMSA).

Reagents:

-

Anhydrous Hydrofluoric Acid (HF)

-

Anisole (scavenger)

-

Dry, peptide-bound resin

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Ensure the peptide-resin is completely dry by washing with DCM and drying under a high vacuum for several hours.

-

Place the dry resin (e.g., 0.1 mmol scale) into a Teflon reaction vessel of an HF apparatus.

-

Add a magnetic stir bar and 1.0 mL of anisole (a scavenger to trap reactive carbocations generated during cleavage).

-

-

HF Cleavage:

-

Cool the reaction vessel to -5°C to 0°C in an ice/salt bath.

-

Carefully condense approximately 10 mL of anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours. The Bzl group requires these strong acidic conditions for efficient removal.

-

-